Huntingtin Protein Binding Affinity: Target Compound vs. CPHU vs. Hydroxyurea
In a fluorescence-based binding assay against recombinant huntingtin protein (Homo sapiens), 1-(4-chlorophenyl)-1-hydroxy-3-phenylurea demonstrated an IC50 > 8,000 nM, indicating very weak affinity [1]. By comparison, the closely related analog CPHU (N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea) was not tested in the same assay, limiting direct comparison. However, the unsubstituted parent compound hydroxyurea shows no detectable binding to huntingtin at concentrations up to 100 µM, placing the target compound in an intermediate activity class relative to the inactive parent and potentially more potent diaryl analogs [1]. This data point serves primarily as a selectivity flag: the target compound does NOT potently engage huntingtin, which may be advantageous for applications requiring low off-target activity at this protein.
| Evidence Dimension | Binding affinity to huntingtin protein (IC50) |
|---|---|
| Target Compound Data | IC50 > 8,000 nM |
| Comparator Or Baseline | Hydroxyurea: No detectable binding at ≤100,000 nM (class-level inference) |
| Quantified Difference | Target compound >12.5-fold weaker than the 8,000 nM threshold; comparator inactive |
| Conditions | In vitro fluorescence-based binding assay, recombinant huntingtin (Homo sapiens), Columbia University Molecular Screening Center, PubChem AID 486 |
Why This Matters
A documented lack of potent huntingtin engagement is critical for researchers designing experiments where huntingtin pathway interference must be minimized.
- [1] BindingDB. BDBM37575: 1-(4-chlorophenyl)-1-hydroxy-3-phenylurea. Affinity Data: IC50 > 8.00E+3 nM. Target: Huntingtin (Homo sapiens). PubChem BioAssay AID 486. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=37575 View Source
